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Compound of Interest

Compound Name:
Diethyl 4-chloropyridine-2,6-

dicarboxylate

Cat. No.: B104368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a heterocyclic organic compound that holds

potential as a versatile building block in medicinal chemistry and materials science. Its pyridine

core, substituted with a chloro group and two ethyl carboxylate moieties, offers multiple sites for

chemical modification, making it an attractive scaffold for the synthesis of more complex

molecules with desired biological activities or material properties. This technical guide provides

a comprehensive overview of the chemical properties, synthesis, and analytical data for

Diethyl 4-chloropyridine-2,6-dicarboxylate, serving as a vital resource for researchers in

drug discovery and chemical synthesis.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Diethyl 4-chloropyridine-2,6-
dicarboxylate is presented below. These properties are essential for its handling,

characterization, and application in synthetic chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b104368?utm_src=pdf-interest
https://www.benchchem.com/product/b104368?utm_src=pdf-body
https://www.benchchem.com/product/b104368?utm_src=pdf-body
https://www.benchchem.com/product/b104368?utm_src=pdf-body
https://www.benchchem.com/product/b104368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 53389-01-8

Molecular Formula C₁₁H₁₂ClNO₄

Molecular Weight 257.67 g/mol

Melting Point 90-94 °C

Boiling Point Data not available

Solubility

Data for specific solvents is not readily available

in the searched literature. General solubility in

organic solvents is expected.

pKa Data not available

Synthesis and Reactivity
The synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate can be achieved through the

esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.

Experimental Protocol: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

This protocol outlines a general method for the synthesis of the title compound.

Materials:

4-chloropyridine-2,6-dicarbonyl dichloride

Ethanol

Pyridine

Dichloromethane

Procedure:

Dissolve 4-chloropyridine-2,6-dicarbonyl dichloride in dichloromethane in a reaction vessel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b104368?utm_src=pdf-body
https://www.benchchem.com/product/b104368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the solution in an ice bath.

Slowly add a mixture of ethanol and pyridine to the cooled solution.

Stir the reaction mixture in the ice bath for a short period, then allow it to warm to room

temperature and continue stirring for several hours.

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).

Upon completion, remove the volatile solvent under reduced pressure.

The crude product can then be purified using an appropriate method, such as column

chromatography.

Logical Workflow for Synthesis:
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Click to download full resolution via product page

A generalized workflow for the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate.

Spectroscopic Data
Detailed experimental spectral data for Diethyl 4-chloropyridine-2,6-dicarboxylate is not

widely available in the public domain. The following sections provide expected spectral

characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons

(CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups. The protons on the

pyridine ring will appear as a singlet in the aromatic region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of

the ester groups, the carbons of the pyridine ring (with the carbon attached to the chlorine

atom being significantly shifted), and the carbons of the ethyl groups.
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O

stretching of the ester groups, typically in the region of 1720-1740 cm⁻¹. Other significant

peaks will include C-O stretching, C-N stretching of the pyridine ring, and C-Cl stretching

vibrations.

Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight

of the compound (257.67 g/mol ). The fragmentation pattern would likely involve the loss of the

ethoxycarbonyl groups and the chlorine atom.

Biological Activity and Applications
While specific studies on the biological activity of Diethyl 4-chloropyridine-2,6-dicarboxylate
are limited in the available literature, its structural motifs are present in various biologically

active molecules. Pyridine-dicarboxylate derivatives are known to act as ligands for metal ions

and have been investigated for their potential in catalysis and as therapeutic agents. The

chloro-substitution on the pyridine ring provides a reactive site for nucleophilic substitution,

allowing for the synthesis of a diverse library of compounds for drug discovery screening.

Potential Research Applications:

Scaffold for Drug Discovery: The core structure can be modified to explore potential activities

against various biological targets.

Ligand Synthesis: The dicarboxylate functionality makes it a candidate for the synthesis of

metal-organic frameworks (MOFs) and coordination complexes.

Intermediate in Organic Synthesis: It can serve as a key intermediate in the synthesis of

more complex heterocyclic systems.

Signaling Pathway Analysis (Hypothetical)

Given the lack of specific biological data, a hypothetical signaling pathway diagram can be

conceptualized based on the general roles of similar compounds in drug development. For
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instance, if a derivative were to be designed as an enzyme inhibitor, the workflow for its

characterization might look as follows:

Diethyl 4-chloropyridine-
2,6-dicarboxylate Derivative

Target Enzyme

 interacts with

Binding Assay
(e.g., SPR, ITC)

Enzyme Inhibition Assay
(e.g., IC50 determination)

Cell-Based Assay
(e.g., Proliferation, Apoptosis)

Downstream Signaling
(e.g., Western Blot, qPCR)

Cellular Phenotype

Click to download full resolution via product page

A hypothetical workflow for characterizing the biological activity of a derivative.

Conclusion
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Diethyl 4-chloropyridine-2,6-dicarboxylate is a chemical entity with significant potential for

further exploration in various scientific domains, particularly in the development of new

pharmaceuticals and functional materials. This guide provides a foundational understanding of

its chemical properties and synthesis. The lack of extensive public data on its spectral

characteristics and biological activity highlights an opportunity for further research to unlock the

full potential of this versatile molecule. Researchers are encouraged to use the information

provided as a starting point for their investigations into the applications of this compound.

To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl 4-chloropyridine-
2,6-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104368#diethyl-4-chloropyridine-2-6-dicarboxylate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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